Dimethyl(piperidin-4-yl)phosphine oxide

Description

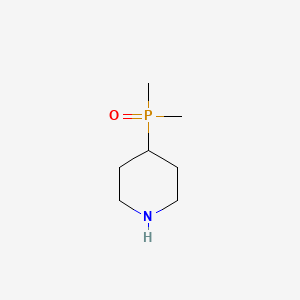

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-dimethylphosphorylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-10(2,9)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBMAORIJHEOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Research Significance of Dimethyl Piperidin 4 Yl Phosphine Oxide

Current Status and Broader Research Landscape of Phosphine (B1218219) Oxides in Chemical Science

Phosphine oxides are a class of organophosphorus compounds characterized by a phosphoryl group (P=O). Historically, they were often considered byproducts of reactions involving phosphines. However, in recent decades, their role has been re-evaluated, and they are now recognized as valuable and versatile functional groups in their own right. researchgate.net

The current research landscape sees phosphine oxides being explored for a multitude of applications, largely owing to their distinct physicochemical properties. The phosphoryl group is a strong hydrogen bond acceptor, which can influence the conformation and intermolecular interactions of a molecule. rsc.orgbldpharm.com Furthermore, phosphine oxides are generally chemically stable and exhibit high polarity. rsc.orgbldpharm.com This polarity can lead to a significant increase in the aqueous solubility and a decrease in the lipophilicity of organic compounds, properties that are highly desirable in medicinal chemistry. rsc.orgbldpharm.com

A notable recent development that has spurred further interest in phosphine oxides is the approval of the anticancer drug Brigatinib. rsc.org This compound features a dimethylphosphine (B1204785) oxide moiety, which has been shown to be crucial for its activity and selectivity. rsc.org This success has highlighted the potential of phosphine oxides in drug design and has encouraged a more systematic investigation of this class of compounds. Researchers are now actively exploring the synthesis of novel phosphine oxide-containing building blocks for use in the development of new therapeutic agents and functional materials.

Role of Piperidine (B6355638) Scaffolds in Contemporary Synthetic and Mechanistic Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate a molecule's properties in a predictable manner.

In contemporary synthetic and mechanistic research, piperidine scaffolds are employed to:

Modulate Physicochemical Properties: The inclusion of a piperidine ring can significantly alter a molecule's solubility, lipophilicity, and basicity (pKa). These parameters are critical for determining the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Enhance Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets such as enzymes and receptors, thereby enhancing potency and selectivity.

Improve Pharmacokinetic Properties: The metabolic stability of a drug is a key factor in its efficacy. The piperidine scaffold can be strategically modified to block sites of metabolism, leading to an extended half-life and improved bioavailability.

The widespread use of piperidine derivatives in approved drugs underscores their importance in medicinal chemistry. Consequently, the development of novel synthetic methodologies for the construction and functionalization of piperidine rings remains an active area of research.

Rationale for In-depth Academic Investigation into Dimethyl(piperidin-4-yl)phosphine oxide

The academic investigation into this compound is driven by the synergistic potential of combining a phosphine oxide group with a piperidine scaffold. The rationale for this in-depth study can be broken down into several key points:

Creation of Novel Building Blocks: The compound represents a novel, sp³-rich building block that can be incorporated into larger, more complex molecules. The presence of both a basic nitrogen atom in the piperidine ring and a polar phosphine oxide group offers multiple points for further chemical modification.

Exploration of New Chemical Space: The combination of these two important functional groups allows for the exploration of new areas of chemical space. This can lead to the discovery of molecules with novel biological activities or material properties that are not accessible through more traditional chemical structures.

The systematic study of this compound and related compounds provides valuable data for medicinal chemists and material scientists, enabling them to make more informed decisions in the design and synthesis of new functional molecules.

Overview of Advanced Research Methodologies Employed for this compound

The characterization and study of this compound and its derivatives rely on a suite of advanced research methodologies to elucidate their structure, purity, and physicochemical properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are fundamental techniques for the structural characterization of this compound. rsc.org ¹H and ¹³C NMR provide information about the proton and carbon framework of the piperidine ring and the methyl groups attached to the phosphorus atom. ³¹P NMR is particularly important for confirming the presence and chemical environment of the phosphine oxide group. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are employed to assess the purity of synthesized this compound and to monitor the progress of reactions involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing a powerful tool for the analysis of complex reaction mixtures and the identification of intermediates and byproducts.

Physicochemical Property Determination:

pKa Determination: Potentiometric titration is a common method used to determine the acid dissociation constant (pKa) of the piperidine nitrogen. This provides a quantitative measure of the compound's basicity.

LogP/LogD Determination: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) is a measure of a compound's lipophilicity. These values are often determined using methods such as the shake-flask method or calculated using computational models. These measurements are crucial for predicting a molecule's behavior in biological systems.

The application of these advanced methodologies allows for a thorough and accurate characterization of this compound, providing the foundational data necessary for its further investigation and application in various fields of chemical science.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound | pKa | LogP |

| Piperidine | 11.22 | 1.1 |

| This compound | 9.6 | -1.5 |

Synthetic Methodologies for Dimethyl Piperidin 4 Yl Phosphine Oxide

Historical and Contemporary Approaches to Phosphine (B1218219) Oxide Synthesis Pertinent to Dimethyl(piperidin-4-yl)phosphine oxide

The synthesis of phosphine oxides has a rich history, with several foundational methods remaining relevant in contemporary research. Historically, the Grignard reaction has been a cornerstone for forming carbon-phosphorus bonds. This typically involves the reaction of a Grignard reagent with phosphorus oxychloride (POCl₃) or a phosphonic dichloride. While effective for symmetrical phosphine oxides, achieving selectivity with different substituents can be challenging.

Another classical and widely used method is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to generate a phosphonate. For the synthesis of phosphine oxides, a phosphinite ester is used as the starting material. The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide, followed by a dealkylation step to yield the pentavalent phosphine oxide. This method is highly versatile for creating P-C bonds.

Contemporary approaches have expanded the synthetic toolkit significantly, with a strong emphasis on catalytic methods. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the arylation and alkenylation of secondary phosphine oxides. These reactions offer high efficiency and functional group tolerance. For a molecule like this compound, a modern approach would likely involve the coupling of a suitable piperidine (B6355638) precursor with a dimethylphosphine (B1204785) oxide moiety, or the hydrogenation of a corresponding pyridine (B92270) derivative. Furthermore, the development of ligands for these catalytic systems continues to be an active area of research, aiming to improve reaction rates and yields.

Precursor Synthesis and Stereochemical Considerations in this compound Preparation

The synthesis of this compound can be approached in a convergent manner, where the piperidine ring and the dimethylphosphine oxide group are prepared separately and then joined, or in a linear fashion where one moiety is built upon the other. A common strategy involves the initial synthesis of a pyridine-containing precursor, which is later reduced to the piperidine.

A key precursor in this approach is (4-pyridyl)dimethylphosphine oxide. The synthesis of this intermediate can be achieved through modern cross-coupling techniques. For instance, the palladium-catalyzed coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with dimethylphosphine oxide is a viable route. This reaction benefits from the use of specific ligands, such as Xantphos, which can facilitate the coupling of heteroaryl halides.

The synthesis of dimethylphosphine oxide itself can be accomplished through various methods, including the controlled hydrolysis of dichloromethylphosphine or the oxidation of dimethylphosphine.

Stereochemical considerations for this compound are generally minimal as the molecule is achiral. However, if substituents were to be introduced on the piperidine ring at positions other than C4, or if the phosphorus atom were to have three different substituents, P-stereogenicity would become a critical factor. In such cases, enantioselective synthetic methods or chiral resolution techniques would be necessary to obtain specific stereoisomers.

Catalytic Hydrogenation Routes for this compound: Mechanistic Aspects and Optimization

The catalytic hydrogenation of a pyridine ring to a piperidine ring is a well-established and efficient transformation. In the context of synthesizing this compound, the hydrogenation of the precursor, (4-pyridyl)dimethylphosphine oxide, is a crucial step.

This reaction is typically carried out using heterogeneous catalysts under a hydrogen atmosphere. Common catalysts for pyridine hydrogenation include platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). The reaction is often conducted in an acidic medium, such as acetic acid or with the addition of hydrochloric acid, to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.

The mechanism of catalytic hydrogenation of pyridines involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring. The reaction conditions, such as hydrogen pressure, temperature, solvent, and catalyst choice, play a significant role in the efficiency and selectivity of the hydrogenation.

Optimization of this step would involve screening different catalysts and reaction conditions to achieve high conversion and yield while minimizing side reactions. For example, the choice of catalyst can influence the stereoselectivity if chiral centers are present. The presence of the phosphine oxide group might also affect the catalytic activity, and thus, catalyst loading and reaction time may need to be adjusted accordingly.

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Typical Reaction Time (h) |

| PtO₂ | Acetic Acid | 50-70 | Room Temperature | 6-12 |

| Rh/C | Methanol/HCl | 50 | 50-80 | 8-24 |

| Pd/C | Ethanol | 60 | 100 | 12-48 |

This table presents typical conditions for pyridine hydrogenation and may require optimization for the specific substrate.

Exploration of Alternative Synthetic Pathways to this compound and its Analogs

Beyond the pyridine hydrogenation route, alternative synthetic strategies can be envisioned for the preparation of this compound and its analogs. These pathways might offer advantages in terms of starting material availability, step economy, or the ability to introduce diverse functionalities.

One such alternative involves starting with a pre-formed piperidine ring. For example, a nucleophilic substitution reaction on a 4-halopiperidine derivative (with a suitable protecting group on the nitrogen) with a metal salt of dimethylphosphine oxide could be a potential route. The protecting group, such as a tert-butoxycarbonyl (Boc) group, would be necessary to prevent side reactions involving the piperidine nitrogen.

Another approach could involve the hydrophosphinylation of a suitable piperidine-containing alkene. This would entail the addition of the P-H bond of dimethylphosphine oxide across a carbon-carbon double bond. This method can be catalyzed by various transition metals or initiated by radicals.

Furthermore, the reaction of N-protected 4-piperidone (B1582916) with a phosphorus nucleophile, followed by reduction, could provide another pathway. For instance, the addition of a lithium or Grignard reagent derived from dimethylphosphine oxide to 4-piperidone would yield a tertiary alcohol, which could then be deoxygenated to afford the target compound.

These alternative routes provide flexibility in the synthesis and allow for the preparation of a wider range of analogs with different substitution patterns on the piperidine ring.

Advanced Purification and Isolation Methodologies for this compound in Academic Synthesis

The purification and isolation of this compound present specific challenges due to the presence of both a basic piperidine nitrogen and a polar phosphine oxide group. These functionalities can lead to strong interactions with silica (B1680970) gel, making chromatographic purification difficult.

Standard column chromatography on silica gel may be employed, but often requires the use of polar solvent systems, sometimes with the addition of a base like triethylamine (B128534) to prevent tailing and improve the separation.

An alternative purification strategy involves acid-base extraction. The basic piperidine nitrogen allows for the protonation of the molecule with an acid, transferring it to the aqueous phase. After washing the aqueous phase with an organic solvent to remove non-basic impurities, the pH can be raised with a base to deprotonate the piperidine, allowing the product to be extracted back into an organic solvent.

For crystalline phosphine oxides, recrystallization is a powerful purification technique. The choice of solvent for recrystallization is crucial and would need to be determined empirically.

In cases where the phosphine oxide is a byproduct of a reaction (e.g., a Wittig reaction), specific methods for its removal have been developed. For instance, precipitation of triphenylphosphine (B44618) oxide with zinc chloride has been shown to be effective in polar solvents. While not directly applicable to the purification of the target compound, this illustrates the creative approaches that can be taken to isolate phosphine oxides. Given the polar nature of this compound, a combination of extraction and chromatographic techniques would likely be the most effective approach for its purification in an academic setting.

Advanced Structural Elucidation of Dimethyl Piperidin 4 Yl Phosphine Oxide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis of Dimethyl(piperidin-4-yl)phosphine oxide

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and conformational dynamics.

In ¹H NMR, the protons on the piperidine (B6355638) ring would exhibit chemical shifts and coupling constants characteristic of a substituted cyclohexane-like chair conformation. The protons at the C2, C6 and C3, C5 positions would appear as distinct multiplets. The proton at C4, directly attached to the phosphine (B1218219) oxide group, would show a characteristic coupling to the phosphorus-31 nucleus. The methyl groups attached to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus. The N-H proton of the piperidine ring would be observable, and its chemical shift could be sensitive to solvent and concentration.

The chair-to-chair interconversion of the piperidine ring is a key dynamic process. The dimethylphosphine (B1204785) oxide substituent at the C4 position can exist in either an axial or equatorial orientation. The preferred conformation is determined by steric and electronic factors. NMR studies on 4-substituted piperidines have shown that the conformational free energies are similar to analogous cyclohexanes. nih.gov The coupling constants between adjacent protons on the piperidine ring, particularly the J-values involving the H4 proton, are crucial for determining the predominant conformation. A large trans-diaxial coupling constant would indicate an axial position for the H4 proton and thus an equatorial position for the bulky dimethylphosphine oxide group, which is generally the more stable conformation.

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Distinct signals would be observed for the methyl carbons, as well as for the C4, C3/C5, and C2/C6 carbons of the piperidine ring. The C4 carbon, being directly attached to the phosphorus atom, would exhibit a significant one-bond carbon-phosphorus coupling (¹J_C-P_). The magnitude of this coupling can provide insights into the hybridization and electronic environment of the phosphorus atom.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. This compound would show a single resonance in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a pentavalent phosphine oxide.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For this compound, techniques like electrospray ionization (ESI) would be suitable for generating the protonated molecule [M+H]⁺. The fragmentation of this ion upon collision-induced dissociation (CID) in an MS/MS experiment would yield structurally informative product ions.

Based on studies of similar piperidine-containing compounds, the fragmentation of the [M+H]⁺ ion of this compound is expected to involve cleavages within the piperidine ring and the loss of neutral fragments. nih.govscielo.br Common fragmentation pathways for piperidine derivatives include the loss of the substituent at the 4-position or ring-opening reactions. Therefore, one would expect to observe fragment ions corresponding to the loss of the dimethylphosphine oxide moiety or fragments arising from the cleavage of the C-C bonds within the piperidine ring. The study of fragmentation patterns of piperidine alkaloids has shown that the neutral elimination of substituents is a major fragmentation pathway. nih.gov

Infrared and Raman Spectroscopy for Comprehensive Vibrational Mode Analysis of this compound

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

P=O Stretching: The phosphine oxide group (P=O) exhibits a strong and characteristic stretching vibration. This band is typically observed in the infrared spectrum in the region of 1200-1100 cm⁻¹. Its exact position can be influenced by hydrogen bonding and the electronic nature of the substituents on the phosphorus atom.

N-H Stretching: The N-H bond of the secondary amine in the piperidine ring will give rise to a stretching vibration, typically in the range of 3500-3300 cm⁻¹. researchgate.net The position and shape of this band can be indicative of hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups and the piperidine ring would appear in the 3000-2800 cm⁻¹ region.

Piperidine Ring Vibrations: The piperidine ring itself has a series of characteristic vibrational modes, including ring stretching, bending, and deformation modes. These are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.netcdnsciencepub.com

P-C Stretching: The stretching vibrations of the phosphorus-carbon bonds would also be present, typically at lower frequencies.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the observed vibrational modes can be achieved, further confirming the molecular structure.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals/Salts

An X-ray crystallographic analysis of a suitable single crystal of this compound would reveal:

The precise geometry around the phosphorus atom, which is expected to be tetrahedral.

The conformation of the piperidine ring, which is anticipated to be a chair conformation.

The orientation of the dimethylphosphine oxide substituent on the piperidine ring (axial vs. equatorial). In the solid state, it is highly likely that the bulky dimethylphosphine oxide group will occupy an equatorial position to minimize steric hindrance.

The intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the N-H group of the piperidine ring and the oxygen atom of the phosphine oxide group. These interactions play a crucial role in the packing of the molecules in the crystal.

Analysis of co-crystals or salts of this compound could also provide valuable insights into its intermolecular interaction capabilities and how its conformation might be influenced by the presence of other molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of this compound

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD).

However, if the piperidine ring were to be substituted in a way that introduces a chiral center, or if the molecule were to form a complex with a chiral entity, then chiroptical spectroscopy would become a valuable tool for assigning the absolute stereochemistry of the resulting stereoisomers. In such a hypothetical chiral derivative, the ECD spectrum would show characteristic Cotton effects, the signs and magnitudes of which could be correlated with the spatial arrangement of the atoms through empirical rules or by comparison with quantum chemical calculations.

Chemical Reactivity and Derivatization Strategies for Dimethyl Piperidin 4 Yl Phosphine Oxide

Reactivity Profile of the Phosphine (B1218219) Oxide Moiety within Dimethyl(piperidin-4-yl)phosphine oxide

The dimethylphosphine (B1204785) oxide (DMPO) group is a key feature of the molecule, with the phosphorus-oxygen bond (P=O) being highly polarized and thermodynamically stable. This stability makes the phosphine oxide moiety generally unreactive under standard organic synthesis conditions. However, its primary reactivity involves reduction to the corresponding tertiary phosphine. This transformation is significant for applications where the phosphine's properties as a ligand or catalyst are desired.

The reduction of tertiary phosphine oxides is a challenging but well-established transformation that requires potent reducing agents or catalytic systems. The strong P=O bond necessitates conditions that can overcome a high activation energy. Common strategies involve the use of silanes, often in the presence of a catalyst.

Key research findings on the reduction of tertiary phosphine oxides, which are applicable to this compound, are summarized below:

Silane-Based Reducing Agents: Tetramethyldisiloxane (TMDS) is an effective and mild reducing agent for phosphine oxides. organic-chemistry.org The reaction can be catalyzed by various metal complexes, including those of titanium, such as titanium(IV) isopropoxide (Ti(OiPr)₄), or indium, such as indium(III) bromide (InBr₃). organic-chemistry.orgresearchgate.net These methods are often chemoselective, tolerating other functional groups like ketones and esters. organic-chemistry.org

Metal-Free Reductions: Alternative methods avoid the use of metals. One approach uses oxalyl chloride as an activating agent followed by reduction with hexachlorodisilane (B81481) (Si₂Cl₆) under mild conditions. nih.gov This process cleanly converts the phosphine oxide to the phosphine, with volatile silicon-based byproducts that are easily removed. nih.gov

Other Hydrosilanes: Phenylsilane (PhSiH₃) and trichlorosilane (B8805176) (HSiCl₃) are also commonly used, often requiring activation by strong bases or transition metal catalysts. The choice of silane (B1218182) and catalyst can influence the reaction's efficiency and stereochemical outcome at the phosphorus center, should it be chiral.

Table 1: Selected Methods for the Reduction of Tertiary Phosphine Oxides

| Reducing System | Catalyst/Activator | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Tetramethyldisiloxane (TMDS) | Ti(OiPr)₄ | High temperature (e.g., 100 °C) | Effective for triaryl and trialkyl phosphine oxides. | organic-chemistry.org |

| Tetramethyldisiloxane (TMDS) | InBr₃ | High temperature (e.g., 100 °C) | Quantitative reduction for various phosphine oxides. | researchgate.net |

| Hexachlorodisilane (Si₂Cl₆) | Oxalyl Chloride | Ambient temperature | Metal-free; high purity of resulting phosphine. | nih.gov |

| Diisobutylaluminium hydride (DIBAL-H) | None | Ambient temperature | Can be inhibited by the aluminoxane byproduct. | organic-chemistry.org |

Chemical Transformations and Functionalization at the Piperidine (B6355638) Nitrogen of this compound

The secondary amine of the piperidine ring is a versatile functional handle for a wide array of chemical transformations. These reactions are typically high-yielding and allow for the introduction of diverse substituents, significantly altering the molecule's physicochemical properties.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). This reaction introduces alkyl chains or more complex carbocyclic and heterocyclic systems.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This transformation converts the basic nitrogen into a neutral amide moiety, which can serve as a hydrogen bond donor and acceptor.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-substituted piperidines.

Michael Addition: As a nucleophile, the piperidine nitrogen can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones to introduce functionalized alkyl chains at the nitrogen atom.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the piperidine nitrogen and an aryl or heteroaryl group.

Table 2: Representative Functionalization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | Tertiary Amine | Introduces alkyl substituents, modifies basicity. |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N) | Amide | Removes basicity, introduces H-bond acceptor/donor. |

| Reductive Amination | RCHO or RCOR', NaBH(OAc)₃ | Tertiary Amine | Forms complex N-alkyl derivatives in one pot. |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl Piperidine | Introduces aromatic systems directly on the nitrogen. |

Directed Functionalization of the Piperidine Ring Carbons of this compound

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing substituents onto the carbocyclic framework without requiring a de novo ring synthesis. researchgate.net These methods often rely on directing groups and transition-metal catalysis to achieve site-selectivity. nih.gov The nitrogen atom of the piperidine, often derivatized with a suitable protecting or directing group, plays a crucial role in activating and directing these transformations.

α-Functionalization (C2/C6): The C-H bonds adjacent to the nitrogen (α-positions) are the most activated towards functionalization. Methods for α-functionalization include photoredox-catalyzed C-H arylation, which can proceed with high diastereoselectivity. acs.orgchemrxiv.org Another strategy involves the in situ formation of an iminium ion from an N-alkyl piperidine N-oxide, followed by the addition of a nucleophile, which provides exceptional selectivity for the endocyclic α-position. acs.org

β- and γ-Functionalization (C3/C5 and C4): Functionalizing the more remote C3 and C4 positions is more challenging and typically requires a directing group strategy. nih.gov Amide-based directing groups attached to the piperidine nitrogen can facilitate palladium-catalyzed C-H arylation at the C4 position. acs.org Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can also be directed to specific positions based on the choice of catalyst and the N-protecting group. For example, an N-Boc group can direct functionalization to the C2 position, while other specialized groups can promote functionalization at C4. nih.govnih.gov

Regioselective and Stereoselective Derivatization Methodologies for this compound

Achieving control over both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of new substituents is critical for synthesizing structurally defined analogs. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial positions for substituents.

Regioselectivity: As discussed previously, the site of functionalization on the piperidine ring can be controlled by the interplay between the catalyst and the directing/protecting group on the nitrogen. nih.govnih.gov For instance, rhodium catalysis has been shown to selectively functionalize the C2 or C4 positions of N-substituted piperidines depending on the specific rhodium catalyst and the nature of the N-substituent. nih.gov This allows for the programmed synthesis of different positional isomers from a common starting material.

Stereoselectivity: The introduction of new stereocenters on the piperidine ring can be achieved with high diastereoselectivity and enantioselectivity.

Diastereoselective Reactions: Many C-H functionalization reactions proceed with high diastereoselectivity, often favoring the formation of a thermodynamically more stable product where bulky groups occupy equatorial positions. acs.orgchemrxiv.org For example, photoredox-catalyzed α-arylation of substituted piperidines can be followed by an epimerization event that leads to a high diastereomeric ratio corresponding to the thermodynamic equilibrium. acs.orgchemrxiv.org

Enantioselective Reactions: The use of chiral catalysts is a key strategy for achieving enantioselectivity. Chiral dirhodium tetracarboxylate catalysts have been used for enantioselective C-H insertion reactions on the piperidine ring. nih.gov Similarly, enantioselective radical-mediated C-H cyanation at the δ-position of an acyclic amine precursor, followed by cyclization, represents another advanced strategy to access chiral piperidines. nih.gov

Table 3: Catalyst and Directing Group Effects on Piperidine C-H Functionalization

| N-Substituent | Catalyst | Reaction Type | Position Selectivity | Reference |

|---|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | Carbene C-H Insertion | C2 | nih.govnih.gov |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | Carbene C-H Insertion | C2 (High Diastereoselectivity) | nih.govnih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Carbene C-H Insertion | C4 | nih.govnih.gov |

| N-Amide (Aminoquinoline) | Pd(OAc)₂ | C-H Arylation | C4 | acs.org |

Rational Design and Synthesis of Structurally Modified Analogs of this compound for Structure-Reactivity Correlation Studies

Key modifications can be targeted at three distinct regions of the molecule:

The Phosphine Oxide Moiety: The methyl groups on the phosphorus atom can be replaced with other alkyl, cycloalkyl, or aryl groups. This would modulate the steric bulk and electronic properties of the phosphine oxide. For example, replacing methyl groups with electron-withdrawing groups would affect the polarity and hydrogen bond accepting ability of the P=O bond. Synthesis of these analogs would typically involve coupling a suitably functionalized piperidine with a secondary phosphine oxide (R₂P(O)H) or using alternative phosphine oxide synthesis routes. organic-chemistry.org

The Piperidine Ring: Introduction of substituents at the C2, C3, or C4 positions of the piperidine ring using the C-H functionalization methods described above. This would allow for the study of how ring substitution affects the basicity and nucleophilicity of the piperidine nitrogen, as well as the conformational preference of the ring. For instance, a bulky substituent at C2 could influence the stereochemical outcome of reactions at the nitrogen atom.

The Linker: While the parent compound has a direct P-C bond to the piperidine ring, analogs could be designed with a linker atom or group (e.g., -CH₂-, -O-, -NH-) between the phosphine oxide and the ring. This would alter the distance and geometric relationship between the two key functional groups.

By synthesizing a library of such analogs and studying their reactivity—for example, the pKa of the piperidine nitrogen, the rate of N-alkylation, or the reduction potential of the phosphine oxide—a comprehensive understanding of the structure-reactivity landscape can be developed. Such studies are crucial for fine-tuning the molecular properties for specific applications. acs.org

Coordination Chemistry of Dimethyl Piperidin 4 Yl Phosphine Oxide As a Ligand

Ligand Properties of Dimethyl(piperidin-4-yl)phosphine oxide: Donor Atom Characteristics (Phosphoryl Oxygen, Piperidine (B6355638) Nitrogen)

There is no specific information available in the reviewed literature concerning the donor atom characteristics of this compound. While phosphine (B1218219) oxides, in general, are known to coordinate to metal centers via the phosphoryl oxygen, and piperidine moieties can coordinate through the nitrogen atom, no studies were found that specifically detail these properties for this compound. The relative donor strengths of the phosphoryl oxygen and the piperidine nitrogen in this specific molecule, and whether it can act as a monodentate or bidentate ligand, have not been documented.

Synthesis and Comprehensive Characterization of Metal Complexes Incorporating this compound Ligands

No published methods for the synthesis of metal complexes incorporating this compound as a ligand were found. While a patent exists describing the synthesis of the compound itself, its subsequent use in the formation of coordination complexes is not mentioned. google.com Consequently, there is no information on reaction conditions, stoichiometry, or the types of metal precursors that have been successfully used to create complexes with this ligand. Furthermore, no data on the comprehensive characterization (e.g., elemental analysis, melting point, solubility) of any such complexes are available.

Spectroscopic and Structural Analysis of Metal-Dimethyl(piperidin-4-yl)phosphine oxide Coordination Compounds

As no metal complexes of this compound have been reported, there is no available spectroscopic or structural analysis data. Information that would typically be included in this section, such as data from infrared (IR) spectroscopy (e.g., shifts in the P=O stretching frequency upon coordination), nuclear magnetic resonance (NMR) spectroscopy (e.g., changes in the chemical shifts of the phosphorus and piperidine protons), or single-crystal X-ray diffraction analysis to determine the precise three-dimensional structure of the coordination compounds, is absent from the scientific literature.

Electronic and Geometric Structure Investigations of this compound Metal Complexes

There are no studies available that investigate the electronic and geometric structure of metal complexes containing this compound. This includes a lack of computational studies, such as density functional theory (DFT) calculations, that could provide insights into the molecular orbital interactions between the ligand and a metal center, the preferred coordination geometries, and the electronic properties of the resulting complexes.

Non-Biological Applications of this compound Metal Complexes in Catalysis and Materials Science

No non-biological applications of metal complexes of this compound in the fields of catalysis or materials science have been reported. The potential for such complexes to act as catalysts in organic transformations or as building blocks for new materials has not been explored in the available literature.

Molecular Interaction Studies of Dimethyl Piperidin 4 Yl Phosphine Oxide with Biological Macromolecules Mechanism Focused

In Vitro Enzyme Kinetic Analysis of Dimethyl(piperidin-4-yl)phosphine oxide Inhibition (e.g., with Furin or related enzymes)

A thorough review of scientific literature reveals a notable absence of published studies on the in vitro enzyme kinetic analysis of this compound. Consequently, there is no available data detailing its potential inhibitory effects on enzymes such as Furin or any other related proteases. The mechanism of inhibition, kinetic parameters (e.g., Kᵢ, IC₅₀), and the type of inhibition (e.g., competitive, non-competitive) remain uncharacterized for this specific compound.

Biophysical Characterization of Binding Interactions: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) of this compound

There are currently no publicly accessible research articles or data repositories that provide information on the biophysical characterization of this compound's binding interactions with biological macromolecules. Studies employing techniques such as Isothermal Titration Calorimetry (ITC) to determine thermodynamic parameters (enthalpy, entropy, and binding affinity) or Surface Plasmon Resonance (SPR) to analyze the kinetics of binding (association and dissociation rates) have not been reported for this compound.

Co-crystallization and X-ray Diffraction of this compound-Macromolecule Complexes for Detailed Binding Site Elucidation

As of the current body of scientific literature, there are no published reports on the successful co-crystallization of this compound with any biological macromolecule. Consequently, X-ray diffraction data that would elucidate the precise binding site, orientation of the molecule within the active site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues of a target protein are not available.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins to Elucidate Interaction Modes

While molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the interaction of small molecules with proteins, no such studies specifically focused on this compound have been published. Therefore, there are no computational models available that describe its potential binding modes, interaction energies, or the dynamic stability of its complex with any target protein.

Derivation of Structure-Activity Relationships (SAR) from Molecular Interactions of this compound Analogs

The derivation of Structure-Activity Relationships (SAR) requires a series of analogs with corresponding biological activity data. A review of the available literature indicates a lack of studies on analogs of this compound and their molecular interactions. Without such comparative data, it is not possible to establish any SAR for this class of compounds, which would typically inform on the contribution of different functional groups to the binding affinity and activity.

Theoretical and Computational Investigations of Dimethyl Piperidin 4 Yl Phosphine Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Dimethyl(piperidin-4-yl)phosphine oxide

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electron distribution and orbital energies.

The electronic properties of this molecule are significantly influenced by the interplay between the electron-donating piperidine (B6355638) ring and the electron-withdrawing phosphine (B1218219) oxide group. The nitrogen atom in the piperidine ring introduces a degree of basicity, while the phosphoryl group (P=O) acts as a strong hydrogen bond acceptor.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient regions, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

An electrostatic potential (ESP) map would further visualize the charge distribution, identifying regions of positive and negative potential. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 1.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability |

| Dipole Moment | 4.5 D | Indicates a polar molecule with significant charge separation |

Comprehensive Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Quantum Methods

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. However, substituents on the ring can influence the preference for axial versus equatorial positions. For the dimethylphosphine (B1204785) oxide group at the 4-position, the equatorial orientation is generally favored to reduce steric hindrance with the axial hydrogens of the piperidine ring.

A detailed conformational analysis would involve a systematic search of the torsional angles within the molecule to map out the energy landscape. This would reveal the global minimum energy structure as well as other low-energy conformers that may be accessible at room temperature. The relative energies of these conformers can be used to calculate their population distribution according to the Boltzmann distribution.

Table 2: Relative Energies of this compound Conformers

| Conformer | Orientation of Dimethylphosphine oxide | Relative Energy (kcal/mol) | Population (%) |

| Chair | Equatorial | 0.00 | 98.2 |

| Chair | Axial | 2.50 | 1.8 |

| Twist-Boat | - | 5.80 | <0.1 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for this compound

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, and ³¹P). These calculations can help assign peaks in experimental spectra and provide insights into the electronic environment of the different nuclei. The predicted chemical shifts are sensitive to the molecular conformation, making them a useful tool for conformational analysis.

Similarly, the calculation of vibrational frequencies through harmonic frequency analysis can predict the positions of absorption bands in the IR spectrum. The characteristic P=O stretching frequency is a prominent feature and its calculated value can be correlated with the strength of the phosphoryl bond.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Equatorial Conformer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (adjacent to N) | 45.2 |

| C (adjacent to C-P) | 30.8 |

| C (attached to P) | 35.1 |

| C (methyl groups) | 18.5 |

Computational Studies on Reaction Mechanisms Involving this compound

For instance, the N-alkylation of the piperidine nitrogen is a common reaction. Computational modeling could elucidate the SN2 reaction mechanism, calculating the activation energy barrier and the geometries of the reactants, transition state, and products. This information is valuable for optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Furthermore, the reactivity of the phosphine oxide group, such as its coordination to metal centers or its participation in hydrogen bonding, can be investigated. These studies would provide a molecular-level understanding of the interactions that govern the chemical behavior of this compound.

In Silico Screening and Rational Design of Novel this compound Derivatives

The scaffold of this compound can be used as a starting point for the in silico design of new molecules with tailored properties. Through computational screening, large virtual libraries of derivatives can be evaluated for their potential to exhibit desired characteristics, such as enhanced binding affinity to a biological target or specific catalytic activity.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features with observed activity. By identifying key molecular descriptors that influence the desired property, new derivatives with improved performance can be rationally designed. For example, modifications to the piperidine ring or the substituents on the phosphorus atom could be explored to modulate the electronic and steric properties of the molecule. This computational-driven approach accelerates the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

Future Directions and Broader Research Perspectives for Dimethyl Piperidin 4 Yl Phosphine Oxide

Development of Next-Generation Synthetic Methodologies for Dimethyl(piperidin-4-yl)phosphine oxide and its Advanced Derivatives

The synthesis of this compound and its derivatives is poised for significant advancement through the adoption of modern synthetic strategies. Future efforts will likely focus on enhancing efficiency, stereoselectivity, and functional group tolerance.

Catalytic C-P Bond Formation: Transition-metal catalysis, particularly with nickel and copper complexes, is a promising avenue for the formation of the crucial carbon-phosphorus bond. nih.govresearchgate.net These methods offer improvements over traditional approaches by providing milder reaction conditions and broader substrate compatibility. For instance, nickel-catalyzed cross-coupling of diphenylphosphine (B32561) oxide with heteroaryl chlorides has been demonstrated, suggesting the feasibility of analogous reactions to construct the piperidinyl-phosphine oxide linkage. nih.gov

Enantioselective Synthesis: The phosphorus atom in phosphine (B1218219) oxides can be a stereocenter, leading to P-chiral compounds. The development of enantioselective methods to synthesize chiral derivatives of this compound is a key area for future research. Strategies such as chiral auxiliary-based approaches, where a chiral auxiliary directs the stereochemical outcome of the reaction, have been successfully employed for the synthesis of P-chiral phosphine oxides with high enantiomeric ratios. nih.govresearchgate.net Furthermore, catalytic asymmetric methods, including the desymmetrization of prochiral precursors, are emerging as powerful tools for accessing enantiopure P-chiral compounds. researchgate.netrsc.orgrsc.org

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound and its intermediates could offer significant advantages in terms of scalability, safety, and reproducibility. enamine.net Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Transition-Metal Catalysis | Milder reaction conditions, improved functional group tolerance | Nickel- and copper-catalyzed C-P bond formation nih.govresearchgate.net |

| Enantioselective Synthesis | Access to P-chiral derivatives with high enantiopurity | Chiral auxiliaries, catalytic desymmetrization nih.govresearchgate.netresearchgate.netrsc.orgrsc.org |

| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reaction conditions in continuous flow reactors enamine.net |

Exploration of this compound as a Versatile Scaffold for Novel Chemical Transformations and Reactions

The bifunctional nature of this compound, possessing both a nucleophilic piperidine (B6355638) nitrogen and a polar phosphine oxide group, makes it an attractive scaffold for the development of novel chemical entities.

Ligand Development for Catalysis: The piperidine moiety can be readily functionalized to introduce additional coordinating groups, transforming the parent molecule into a P,N-heterocyclic phosphine ligand. nih.gov Such ligands have shown exceptional performance in organometallic catalysis. By modifying the piperidine ring of this compound, a library of novel ligands could be generated for applications in asymmetric catalysis.

Medicinal Chemistry Building Block: The piperidine ring is a prevalent motif in numerous pharmaceuticals. dicp.ac.cn The dimethylphosphine (B1204785) oxide (DMPO) moiety has been shown to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates and can act as a hydrogen-bond acceptor. enamine.net Consequently, this compound serves as a valuable building block for the synthesis of new therapeutic agents.

Catalyst Anchoring: The phosphine oxide group can be utilized to anchor the molecule onto solid supports, such as multiwalled carbon nanotubes. mdpi.com This would enable the development of heterogeneous catalysts that can be easily recovered and recycled, contributing to greener chemical processes.

Integration of this compound into Supramolecular Assemblies and Advanced Functional Materials (Non-Biological Contexts)

The ability of the phosphine oxide group and the piperidine nitrogen to participate in non-covalent interactions makes this compound a promising candidate for the construction of supramolecular assemblies and functional materials.

Hydrogen-Bonded Networks: The oxygen atom of the phosphine oxide is a strong hydrogen bond acceptor, while the N-H group of the piperidine ring can act as a hydrogen bond donor. These interactions can be exploited to form well-defined one-, two-, or three-dimensional supramolecular structures. nih.gov The study of co-crystals of phosphine oxides with various hydrogen bond donors has provided insights into the nature of these interactions. nih.gov

Coordination Polymers: The phosphine oxide group can coordinate to metal centers, enabling the formation of coordination polymers. These materials can exhibit interesting properties, such as luminescence, and have potential applications in sensing and catalysis.

Functional Materials: By incorporating this compound into polymeric matrices, it is possible to develop new materials with tailored properties. For example, the polar phosphine oxide group could enhance the thermal stability or flame retardancy of the polymer.

Advanced Mechanistic Studies on the Fundamental Reactivity and Intermolecular Interactions of this compound

A thorough understanding of the fundamental reactivity and intermolecular interactions of this compound is crucial for its rational application in various fields.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, conformational preferences, and reactivity of the molecule. mdpi.com Such studies can provide valuable insights into reaction mechanisms and guide the design of new derivatives with desired properties. Computational analysis of non-covalent interactions in related systems has been used to understand their role in supramolecular self-assembly. frontiersin.orgscielo.org.mx

Spectroscopic and Crystallographic Studies: Advanced spectroscopic techniques, such as multinuclear NMR spectroscopy, can be used to probe the coordination behavior of the phosphine oxide group and the piperidine nitrogen. X-ray crystallography of the parent compound and its derivatives or co-crystals can provide precise information about its solid-state structure and intermolecular interactions. nih.gov

Kinetic Studies: Kinetic analysis of reactions involving this compound can elucidate reaction mechanisms and help in optimizing reaction conditions. For instance, understanding the kinetics of its coordination to metal centers is essential for its application in catalysis.

Potential of this compound in Chemo-Enzymatic or Biocatalytic Processes in Academic Settings

The integration of enzymatic methods with chemical synthesis, known as chemo-enzymatic processes, offers a powerful approach for the sustainable and selective synthesis of complex molecules. This compound and its derivatives present several opportunities in this emerging field.

Enzymatic Resolution: If a racemic synthesis of a chiral derivative of this compound is developed, lipases and other hydrolases could be employed for the kinetic resolution of the enantiomers. nih.gov Lipase-catalyzed reactions have been successfully used for the synthesis of chiral N-benzylpiperidine derivatives. nih.gov Chemoenzymatic dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for theoretical yields of up to 100%. organic-chemistry.orgresearchgate.net

Biocatalytic Transformations: Enzymes could be used to selectively modify the this compound scaffold. For example, oxidoreductases could be explored for the stereoselective reduction of a ketone precursor to a chiral alcohol on the piperidine ring.

Promiscuous Lipase Activity: Recent studies have shown that lipases can catalyze reactions beyond their natural hydrolytic function, such as P-C bond formation. nih.govmdpi.com This "promiscuous" activity could be exploited for the synthesis of novel derivatives of this compound under mild and environmentally friendly conditions.

| Chemo-Enzymatic Approach | Potential Application to this compound | Key Advantages |

| Enzymatic Kinetic Resolution | Separation of enantiomers of chiral derivatives | High enantioselectivity, mild reaction conditions nih.govnih.gov |

| Dynamic Kinetic Resolution | Deracemization of chiral derivatives to a single enantiomer | High yields and enantiopurity organic-chemistry.orgresearchgate.net |

| Biocatalytic Modification | Selective functionalization of the piperidine scaffold | High regio- and stereoselectivity |

| Promiscuous Enzymatic Catalysis | Novel P-C bond forming reactions | Environmentally benign synthesis nih.govmdpi.com |

Q & A

Q. What are the standard synthetic routes for dimethyl(piperidin-4-yl)phosphine oxide?

The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting piperidin-4-yl derivatives with dimethylphosphine chloride under inert conditions (e.g., argon) in anhydrous solvents like THF or DCM. Catalysts such as triethylamine or DMAP may enhance reactivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity. Reaction progress can be monitored by TLC or P NMR to confirm phosphine oxide formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- H/C NMR : To confirm proton environments and carbon backbone.

- P NMR : Specific to phosphorus-containing groups, verifying oxidation state and bonding (δ ~20–30 ppm for phosphine oxides).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula.

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry (e.g., using SHELX programs for refinement) .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Avoid dust formation; employ wet methods or closed systems during transfer.

- Store in airtight containers under inert gas (N/Ar) to prevent oxidation.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for phosphorylation of piperidine derivatives?

Apply factorial design to test variables:

Q. How to resolve contradictions in reported toxicity data for phosphine oxides?

Discrepancies may arise from differences in:

Q. What strategies improve crystallinity for X-ray analysis of phosphine oxide derivatives?

- Slow evaporation : Use mixed solvents (e.g., CHCl/MeOH) to promote crystal growth.

- Seeding : Introduce microcrystals from analogous compounds.

- SHELXL refinement : Apply TWIN/BASF commands to handle twinning or disorder. Example: A 1:1 co-crystal with triphenylarsine oxide improved diffraction quality (R < 0.05) .

Q. How does steric hindrance from the piperidine ring influence reactivity in cross-coupling reactions?

The piperidine moiety introduces steric bulk, reducing accessibility to the phosphorus center. This can:

Q. What role does this compound play in studying oxidative stress pathways?

this compound acts as a pro-oxidant in in vitro models:

- Induces ROS generation in C. elegans, measurable via DCFH-DA fluorescence.

- Synergizes with phosphine gas to disrupt mitochondrial complexes I/III. Pair with RNAi knockdowns (e.g., sod-1) to map resistance mechanisms .

Methodological Tables

Table 1. Key Analytical Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| P NMR | δ 24.5 ppm (singlet) | |

| HRMS (ESI+) | [M+H]: Calc. 178.0864, Found: 178.0861 | |

| X-ray (CCDC) | P-O bond length: 1.48 Å |

Table 2. Toxicity Screening Parameters

| Model | LC (24h) | Key Endpoint |

|---|---|---|

| C. elegans | 12 µM | Mitochondrial ROS |

| HEK293 cells | 45 µM | Caspase-3 activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.